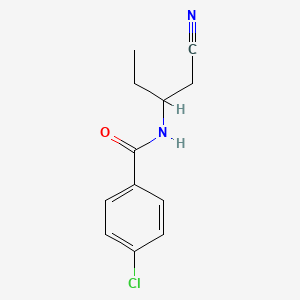
N-(3-cyanopropyl)-2-(3-hydroxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanopropyl)-2-(3-hydroxyphenyl)acetamide, also known as JNJ-54175446, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of small molecule inhibitors that target specific protein-protein interactions.
Mécanisme D'action
The mechanism of action of N-(3-cyanopropyl)-2-(3-hydroxyphenyl)acetamide involves the inhibition of the protein-protein interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that regulates the activity of p53, a tumor suppressor protein. Inhibition of this interaction leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-cyanopropyl)-2-(3-hydroxyphenyl)acetamide has been shown to have significant biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Additionally, it has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. This compound has also been shown to have excellent pharmacokinetic properties, making it an attractive candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of N-(3-cyanopropyl)-2-(3-hydroxyphenyl)acetamide is its high potency and selectivity towards the MDM2-p53 interaction. This compound has been shown to have excellent pharmacokinetic properties, making it an attractive candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in some experiments.
Orientations Futures
There are several future directions for the research and development of N-(3-cyanopropyl)-2-(3-hydroxyphenyl)acetamide. One of the primary areas of focus is the optimization of the synthesis method to produce higher yields of the compound with improved purity. Additionally, further research is needed to understand the full range of therapeutic applications for this compound, including its potential in the treatment of neurodegenerative diseases. Finally, the development of new analogs of this compound with improved pharmacokinetic properties is an area of active research.
Méthodes De Synthèse
The synthesis of N-(3-cyanopropyl)-2-(3-hydroxyphenyl)acetamide involves a multi-step process that includes the reaction of 3-hydroxybenzaldehyde with malononitrile, followed by the reaction with 1,3-dibromopropane, and finally, the reaction with acetyl chloride. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to produce high yields of the compound with excellent purity.
Applications De Recherche Scientifique
N-(3-cyanopropyl)-2-(3-hydroxyphenyl)acetamide has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the development of new cancer therapies. It has been shown to inhibit the protein-protein interaction between MDM2 and p53, which is a critical pathway in the development and progression of various types of cancer. Additionally, this compound has also been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(3-cyanopropyl)-2-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-6-1-2-7-14-12(16)9-10-4-3-5-11(15)8-10/h3-5,8,15H,1-2,7,9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTPVORCAMNZSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(=O)NCCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanopropyl)-2-(3-hydroxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7555881.png)
![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B7555886.png)
![1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)
![3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7555909.png)


![N-[2-(ethylamino)ethyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B7555930.png)

![N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamide](/img/structure/B7555934.png)
![4-bromo-N-[2-(ethylamino)ethyl]-3-methylbenzenesulfonamide](/img/structure/B7555938.png)
![4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide](/img/structure/B7555943.png)

![3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B7555964.png)